molecular formula C7H6N4O B1668759 1,1'-Carbonyldiimidazole CAS No. 530-62-1

1,1'-Carbonyldiimidazole

Cat. No. B1668759
CAS RN: 530-62-1
M. Wt: 162.15 g/mol
InChI Key: PFKFTWBEEFSNDU-UHFFFAOYSA-N
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Patent
US06465658B2

Procedure details

286.0 g of imidazole were introduced into 1400 g of chlorobenzene in a flask fitted with column and distillation bridge. 720 g of 30% strength methanolic sodium methoxide solution were added dropwise. First methanol was removed by distillation, followed by 300 ml of chlorobenzene. 202 g of phosgene were subsequently passed in at 80-85° C. over the course of one hour. When the addition was complete, the mixture was stirred at 90° C. for a further 1 hour while a vigorous stream of nitrogen was passed through the flask, and the precipitate then present was filtered off at 80° C. and rinsed with 200 g of chlorobenzene at 90° C. The filtrate and the washing liquid were combined and cooled to 0° C. The precipitate which deposited was filtered off, rinsed with 200 g of dry chlorobenzene at 20° C. and dried at 60° C. under reduced pressure (50 mbar). 278.3 g of carbonyidiimidazole were thus obtained in the form of colorless crystals and having a purity of 97.8%. This corresponded to a yield of 84.0% of theory.
Quantity
286 g
Type
reactant
Reaction Step One
Quantity
1400 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.[CH3:6][O-:7].[Na+]>ClC1C=CC=CC=1>[C:6]([N:1]1[CH:5]=[CH:4][N:3]=[CH:2]1)([N:1]1[CH:5]=[CH:4][N:3]=[CH:2]1)=[O:7] |f:1.2|

Inputs

Step One
Name
Quantity
286 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
1400 g
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 90° C. for a further 1 hour while a vigorous stream of nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with column and distillation bridge
CUSTOM
Type
CUSTOM
Details
First methanol was removed by distillation
CUSTOM
Type
CUSTOM
Details
were subsequently passed in at 80-85° C. over the course of one hour
Duration
1 h
ADDITION
Type
ADDITION
Details
When the addition
FILTRATION
Type
FILTRATION
Details
the precipitate then present was filtered off at 80° C.
WASH
Type
WASH
Details
rinsed with 200 g of chlorobenzene at 90° C
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C
FILTRATION
Type
FILTRATION
Details
The precipitate which deposited was filtered off
WASH
Type
WASH
Details
rinsed with 200 g of dry chlorobenzene at 20° C.
CUSTOM
Type
CUSTOM
Details
dried at 60° C. under reduced pressure (50 mbar)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 278.3 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.